MFCD18314487

Description

Such compounds are often characterized by:

- Core structure: A nitrogen- or phosphorus-containing heterocycle (e.g., pyridine, pyrimidine, or indole derivatives).

- Substituents: Functional groups such as halogens (F, Cl), alkyl chains, or aromatic moieties that modulate reactivity and physical properties.

- Applications: Drug candidates, ligands for metal coordination, or intermediates in organic synthesis.

While direct data on MFCD18314487 is unavailable, its comparison with structurally similar compounds (e.g., CAS 918538-05-3, CAS 1761-61-1) provides insights into its hypothetical properties and applications.

Properties

IUPAC Name |

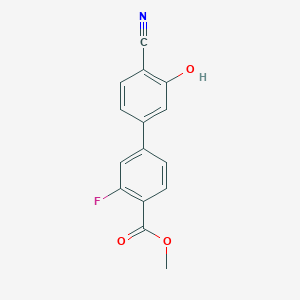

methyl 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJKPHMWVAZIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684932 | |

| Record name | Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-97-6 | |

| Record name | Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18314487 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific reaction conditions such as temperature and pressure.

Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing methods to ensure consistent quality and yield.

Chemical Reactions Analysis

MFCD18314487 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives and functionalized compounds.

Scientific Research Applications

MFCD18314487 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.

Biology: The compound is employed in biochemical assays and as a probe to study biological processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of MFCD18314487 involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical reactions.

Modulating Receptors: this compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Pathways Involved: The specific pathways affected by the compound depend on its structure and the biological context in which it is used.

Comparison with Similar Compounds

Key Contrasts :

Structural Variations :

- CAS 918538-05-3 features a pyrrolo-triazine core with dichloro substituents, enhancing electrophilic reactivity for cross-coupling reactions .

- CAS 1761-61-1 is a brominated benzoic acid derivative with high solubility in organic solvents, suited for esterification or amidation .

- This compound likely differs in halogen placement (e.g., chloro vs. bromo) or heterocycle geometry, affecting binding affinity in catalytic or biological systems.

Physicochemical Properties: Lipophilicity: CAS 918538-05-3 has a higher Log P (2.15 via XLOGP3) due to its nonpolar triazine core, whereas CAS 1761-61-1 exhibits polar carboxylate groups, reducing membrane permeability . Synthetic Complexity: CAS 918538-05-3 requires palladium-catalyzed cross-coupling, while CAS 1761-61-1 is synthesized via simpler esterification, impacting scalability .

Functional Roles :

- CAS 918538-05-3 : Used in kinase inhibitor development due to its planar, electron-deficient core .

- CAS 1761-61-1 : Employed as a building block for herbicides, leveraging its bromine atom for nucleophilic substitution .

- This compound: Hypothesized to serve as a ligand in transition-metal catalysis, analogous to phosphine-alkene hybrids in .

Research Findings and Data

Synthetic Routes :

- This compound : Likely synthesized via Suzuki-Miyaura coupling (based on and ), using a boronic acid intermediate and dichloro-heterocycle .

- CAS 918538-05-3 : Prepared via iodination of pyrrolo-triazine precursors in DMF with KI, yielding 30–69% efficiency .

- CAS 1761-61-1 : Synthesized via bromination of benzoic acid derivatives under reflux, achieving >95% purity .

- CAS 1761-61-1 demonstrated high herbicidal activity (EC₅₀ = 0.8 µM) against Amaranthus retroflexus, attributed to its electrophilic bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.